2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide
Overview
Description
“2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide” is a chemical compound with the molecular weight of 201.66 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13) . This indicates that the compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 201.66 .Scientific Research Applications
Coordination Complexes and Hydrogen Bonding
- Coordination Complex Synthesis and Antioxidant Activity : A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. These findings suggest potential applications in developing antioxidant agents (Chkirate et al., 2019).
- Hydrogen-bonding Patterns in Substituted Acetamides : López et al. (2010) investigated the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, providing insights into the molecular interactions and potential applications in crystal engineering (López et al., 2010).
Biological Activities
- Antibacterial and Antifungal Applications : Research by Yu et al. (2020) synthesized novel acetamides with bioactivity against bacteria and algae, indicating potential applications in antimicrobial and antifungal treatments (Yu et al., 2020).
- Antioxidant and Antitumor Evaluation : Hamama et al. (2013) assessed the antioxidant and antitumor activities of new N-substituted-2-amino-1,3,4-thiadiazoles, highlighting the potential use of related compounds in therapeutic applications (Hamama et al., 2013).
Synthetic Applications
- Synthesis of Novel Compounds : Dotsenko et al. (2020) described the synthesis of hybrid molecules using 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, demonstrating its utility in creating new chemical entities (Dotsenko et al., 2020).
- Facile Synthesis and Molecular Docking Studies : Punia et al. (2021) synthesized pyrazole-imidazole-triazole hybrids, emphasizing the ease of synthesis and potential applications in molecular docking studies (Punia et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(2-propylpyrazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFIIMADDPCLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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